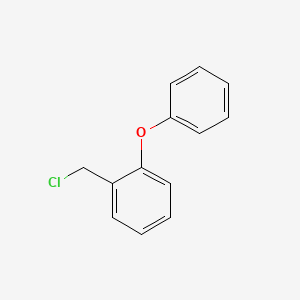

1-(Chloromethyl)-2-phenoxybenzene

Description

BenchChem offers high-quality 1-(Chloromethyl)-2-phenoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethyl)-2-phenoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGILLBRWRDXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974377 | |

| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5888-53-9, 31426-72-9 | |

| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5888-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (chloromethyl)phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031426729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (chloromethyl)phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Phenoxybenzyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2-phenoxybenzene

Introduction: The Significance of 1-(Chloromethyl)-2-phenoxybenzene

1-(Chloromethyl)-2-phenoxybenzene, also known as 2-phenoxybenzyl chloride, is a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1][][3] Its bifunctional nature, featuring a reactive chloromethyl group and a stable phenoxy moiety, makes it a versatile building block for introducing the 2-phenoxybenzyl group into larger molecules. This guide provides a comprehensive overview of the primary synthesis pathway for 1-(Chloromethyl)-2-phenoxybenzene, explores alternative methodologies, and discusses critical aspects of its purification and characterization, tailored for researchers and professionals in drug development and chemical synthesis.

Primary Synthesis Pathway: From 2-Phenoxybenzoic Acid to 1-(Chloromethyl)-2-phenoxybenzene

The most established and reliable route to 1-(Chloromethyl)-2-phenoxybenzene involves a two-step process: the reduction of 2-phenoxybenzoic acid to 2-phenoxybenzyl alcohol, followed by the chlorination of the resulting alcohol. This pathway is favored for its well-understood reaction mechanisms and generally good yields.

Step 1: Synthesis of 2-Phenoxybenzyl Alcohol

The initial step involves the reduction of commercially available 2-phenoxybenzoic acid. A common and effective method utilizes a borane reagent, such as borane dimethyl sulfide complex (BMS), in an appropriate solvent like tetrahydrofuran (THF).[4]

Causality of Experimental Choices:

-

Choice of Reducing Agent: Borane reagents are selective for the reduction of carboxylic acids to alcohols in the presence of other functional groups, such as the ether linkage in this case. This selectivity is crucial for preventing cleavage of the phenoxy group.

-

Solvent Selection: THF is an ideal solvent as it is inert to the reaction conditions and effectively solubilizes both the starting material and the borane complex.

-

Reaction Quenching: The reaction is quenched with an acid, such as aqueous HCl, to neutralize any remaining reducing agent and to protonate the intermediate borate ester, facilitating the release of the desired alcohol.

Experimental Protocol: Synthesis of 2-Phenoxybenzyl Alcohol [4]

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxybenzoic acid in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add borane dimethyl sulfide complex (BMS) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of aqueous HCl.

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous MgSO₄), and concentrate under reduced pressure to yield crude 2-phenoxybenzyl alcohol.

Step 2: Chlorination of 2-Phenoxybenzyl Alcohol

The conversion of 2-phenoxybenzyl alcohol to 1-(Chloromethyl)-2-phenoxybenzene is typically achieved using a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its reliability and the formation of gaseous byproducts that are easily removed.[5][6]

Causality of Experimental Choices:

-

Chlorinating Agent: Thionyl chloride is highly effective for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent electrophile.

-

Temperature Control: The reaction is initially performed at a low temperature (0 °C) to control the exothermic reaction and minimize side product formation. It is then allowed to warm to room temperature to ensure complete conversion.

-

Workup: The reaction mixture is poured onto ice to quench any unreacted thionyl chloride. A mild base, such as sodium bicarbonate solution, is used during the workup to neutralize the acidic byproducts (HCl and SO₂).

Experimental Protocol: Synthesis of 1-(Chloromethyl)-2-phenoxybenzene using Thionyl Chloride [5]

-

Dissolve 2-phenoxybenzyl alcohol in an anhydrous chlorinated solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of DMF (a few drops).

-

Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for a short period and then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC until the starting alcohol is consumed.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it with a cold saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Diagram of the Primary Synthesis Pathway:

Caption: Primary synthesis route to 1-(Chloromethyl)-2-phenoxybenzene.

Alternative Synthesis Methodologies

While the two-step pathway from 2-phenoxybenzoic acid is the most common, other methods have been explored for the synthesis of 1-(Chloromethyl)-2-phenoxybenzene and related compounds.

Direct Chloromethylation of Phenoxybenzene

A more direct approach would be the chloromethylation of phenoxybenzene. This reaction typically involves an electrophilic aromatic substitution where a chloromethyl group is introduced onto the aromatic ring. Reagents for this transformation can include formaldehyde and hydrogen chloride, or more reactive species like chloromethyl methyl ether in the presence of a Lewis acid catalyst.[7] However, this method often suffers from a lack of regioselectivity, leading to a mixture of ortho, meta, and para isomers, as well as the potential for polychloromethylation.[8]

Chlorination of 2-Phenoxybenzyl Alcohol with Other Reagents

Alternatives to thionyl chloride for the chlorination of 2-phenoxybenzyl alcohol exist. For instance, aluminum trichloride (AlCl₃) in a solvent like 1,4-dioxane can also effect this transformation.[5][9] Another possibility is the use of concentrated hydrochloric acid, although this generally requires more forcing conditions.[5]

| Method | Starting Material | Reagents | Advantages | Disadvantages |

| Primary Pathway | 2-Phenoxybenzyl alcohol | SOCl₂, cat. DMF | High yield, good purity, well-established | Two-step process from the carboxylic acid |

| Direct Chloromethylation | Phenoxybenzene | HCHO, HCl, Lewis Acid | Potentially shorter route | Poor regioselectivity, mixture of isomers, potential for polyalkylation |

| Alternative Chlorination | 2-Phenoxybenzyl alcohol | AlCl₃, 1,4-dioxane | Alternative to SOCl₂ | May require higher temperatures, potential for side reactions |

Diagram of an Alternative Synthesis Pathway (Direct Chloromethylation):

Caption: Direct chloromethylation of phenoxybenzene.

Purification and Characterization

The crude 1-(Chloromethyl)-2-phenoxybenzene obtained from the synthesis often requires purification to remove unreacted starting materials and side products.

Common Impurities and Side Reactions:

-

Unreacted 2-phenoxybenzyl alcohol: Incomplete chlorination will leave residual starting material.

-

2-Phenoxybenzaldehyde: Oxidation of the starting alcohol can lead to the formation of the corresponding aldehyde.[5]

-

Bis(2-phenoxybenzyl) ether: Self-condensation of the starting alcohol can occur, particularly under acidic conditions.[5]

-

Hydrolysis Product: The product, 1-(Chloromethyl)-2-phenoxybenzene, is susceptible to hydrolysis back to 2-phenoxybenzyl alcohol, especially in the presence of water.[10] Therefore, anhydrous conditions and a quick workup are essential.

Purification Techniques:

-

Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying the crude product. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

-

Distillation: For larger scale preparations, vacuum distillation can be employed, although care must be taken as benzyl chlorides can be thermally labile.

Analytical Characterization:

The identity and purity of the synthesized 1-(Chloromethyl)-2-phenoxybenzene should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of the product and the detection of impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present in the molecule.

-

Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and assessing the purity of the product.

Conclusion

The synthesis of 1-(Chloromethyl)-2-phenoxybenzene is a well-documented process, with the chlorination of 2-phenoxybenzyl alcohol being the preferred route due to its high efficiency and selectivity. Careful control of reaction conditions and a thorough understanding of potential side reactions are crucial for obtaining a high-purity product. This guide provides the necessary technical insights and practical protocols to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

-

PrepChem.com. Synthesis of 2-phenoxybenzyl alcohol. Available from: [Link]

- Google Patents. Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

- Google Patents. HU185174B - Process for preparing phenoxy-benzyl-alcohole derivatives.

- Google Patents. US3465051A - Chloromethylation of benzene compounds.

- Google Patents. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride.

- Google Patents. DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes.

-

ResearchGate. Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from... Available from: [Link]

-

PubChemLite. 1-(chloromethyl)-2-phenoxybenzene (C13H11ClO). Available from: [Link]

-

Googleapis.com. United States Patent Office. Available from: [Link]

-

PubChem. 1,4-Bis(chloromethyl)-2-phenoxybenzene | C14H12Cl2O | CID 85961154. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. Available from: [Link]

- Google Patents. US4014940A - Process for preparing m-phenoxybenzylalcohol and side-chain halogenated m-phenoxytoluene.

-

European Patent Office. EP 0202838 A2 - Process for production of m-phenoxybenzyl alcohol. Available from: [Link]

-

Organic Syntheses Procedure. Synthesis of Phenols from Benzoic Acids. Available from: [Link]

-

NIST WebBook. Benzene, 1-(chloromethyl)-2-methyl-. Available from: [Link]

- Google Patents. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology.

-

Scirp.org. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. Available from: [Link]

- Google Patents. CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution.

- Google Patents. CH650488A5 - METHOD FOR PRODUCING THE M-PHENOXY-BENZYL ALCOHOL.

-

PrepChem.com. Synthesis of m-phenoxybenzyl alcohol. Available from: [Link]

- Google Patents. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

- Google Patents. GB2103604A - Preparing of p-phenoxy-benzoyl compounds.

- Google Patents. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.

-

PubChem. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 3. parchem.com [parchem.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

- 8. 1,4-Bis(chloromethyl)-2-phenoxybenzene | C14H12Cl2O | CID 85961154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]

- 10. benchchem.com [benchchem.com]

- 11. PubChemLite - 1-(chloromethyl)-2-phenoxybenzene (C13H11ClO) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Chloromethyl)-2-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-(Chloromethyl)-2-phenoxybenzene, a substituted aromatic ether, represents a significant scaffold in medicinal chemistry and materials science. Its unique combination of a reactive chloromethyl group and a flexible phenoxy moiety makes it a versatile intermediate for synthesizing a diverse range of molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physicochemical properties of this compound. By delving into the causality behind its characteristics and outlining robust analytical methodologies, this document aims to empower scientists to effectively utilize 1-(Chloromethyl)-2-phenoxybenzene in their research and development endeavors.

Molecular Structure and Identification

1-(Chloromethyl)-2-phenoxybenzene, also known as 2-phenoxybenzyl chloride, possesses a distinct molecular architecture that dictates its chemical behavior. The molecule consists of a benzene ring substituted with a chloromethyl group (-CH₂Cl) at position 1 and a phenoxy group (-O-C₆H₅) at position 2.

Systematic Name: 1-(Chloromethyl)-2-phenoxybenzene Common Synonyms: 2-Phenoxybenzyl chloride, 2-(Chloromethyl)diphenyl ether[1] CAS Registry Number: 5888-53-9[1][2] Molecular Formula: C₁₃H₁₁ClO[1] Molecular Weight: 218.68 g/mol [1]

The ortho-positioning of the chloromethyl and phenoxy groups introduces steric interactions and electronic effects that influence its reactivity and physical properties compared to its meta- and para-isomers.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of 1-(Chloromethyl)-2-phenoxybenzene is paramount for its effective handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 218.68 g/mol | [1] |

| Boiling Point | 172 °C at 16 mmHg | [1] |

| Density | 1.18 g/mL | [1] |

| Refractive Index | 1.5890 to 1.5930 | |

| XLogP3 | 3.8 | [3] |

Expert Insight: The boiling point being reported under reduced pressure suggests that the compound may be susceptible to decomposition at its atmospheric boiling point. The XLogP3 value of 3.8 indicates a significant lipophilic character, which is a critical parameter in drug design for predicting membrane permeability and bioavailability.

Synthesis and Purification

The synthesis of 1-(Chloromethyl)-2-phenoxybenzene typically involves the chloromethylation of 2-phenoxytoluene or the reaction of 2-phenoxybenzyl alcohol with a chlorinating agent. A general, reliable method involves the use of thionyl chloride with a catalytic amount of a base like pyridine.

Experimental Protocol: Synthesis via Chlorination of 2-Phenoxybenzyl Alcohol

This protocol describes a common laboratory-scale synthesis of 1-(Chloromethyl)-2-phenoxybenzene.

Materials:

-

2-Phenoxybenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalyst)

-

Dry chloroform (CHCl₃)

-

Ice water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-phenoxybenzyl alcohol in dry chloroform.

-

Add a catalytic amount of pyridine to the solution.

-

Cool the flask in an ice-water bath.

-

Slowly add a solution of thionyl chloride in dry chloroform dropwise to the cooled solution. Vigorous gas evolution (HCl and SO₂) will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the gas evolution ceases.

-

The reaction can be gently heated to ensure completion.

-

Pour the reaction mixture into ice water to quench any unreacted thionyl chloride.

-

Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain crude 1-(Chloromethyl)-2-phenoxybenzene.

-

The crude product can be purified by vacuum distillation.[4]

Causality in Experimental Choices:

-

The use of dry chloroform is crucial to prevent the hydrolysis of thionyl chloride and the product.

-

Pyridine acts as a catalyst by forming a reactive intermediate with thionyl chloride and also neutralizes the HCl gas produced.

-

The dropwise addition at low temperature helps to control the exothermic reaction.

-

The aqueous workup is necessary to remove inorganic byproducts and unreacted reagents.

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of 1-(Chloromethyl)-2-phenoxybenzene.

Analytical Characterization

Accurate characterization of 1-(Chloromethyl)-2-phenoxybenzene is essential for quality control and for confirming its structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the chloromethyl group (-CH₂Cl) typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as a complex multiplet in the region of 6.8-7.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the chloromethyl carbon at approximately 45-50 ppm. The aromatic carbons will resonate in the range of 115-160 ppm. Two-dimensional NMR techniques like HSQC and HMBC can be used for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O-C stretching (ether): ~1200-1250 cm⁻¹ (asymmetric) and ~1000-1050 cm⁻¹ (symmetric)

-

C-Cl stretching: ~650-800 cm⁻¹

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z 218. Due to the presence of the chlorine-37 isotope, an [M+2]⁺ peak at m/z 220 with an intensity of approximately one-third of the molecular ion peak is expected.[5]

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of a chlorine radical ([M-Cl]⁺ at m/z 183) and the cleavage of the C-C bond to lose the chloromethyl radical, leading to a phenoxybenzyl cation ([M-CH₂Cl]⁺ at m/z 169). The base peak is often the tropylium ion or a related stable aromatic cation.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for the analysis of 1-(Chloromethyl)-2-phenoxybenzene due to its volatility. A non-polar capillary column is typically used for separation.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

GC Conditions:

-

Column: A 30 m x 0.25 mm ID capillary column with a 0.25 µm film of 5% phenyl methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for monitoring reactions, reverse-phase HPLC can be employed.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 215 nm or 254 nm).[6]

-

Diagram of Analytical Workflow:

Caption: Comprehensive analytical workflow for 1-(Chloromethyl)-2-phenoxybenzene.

Safety and Handling

1-(Chloromethyl)-2-phenoxybenzene is a reactive chemical and should be handled with appropriate safety precautions.

-

Hazards: Based on data for similar compounds, it is expected to be a skin and eye irritant.[7] It is also a lachrymator. Inhalation of vapors should be avoided.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and analysis of 1-(Chloromethyl)-2-phenoxybenzene. The insights into its molecular structure and reactivity, coupled with detailed analytical protocols, are intended to facilitate its use as a key building block in the design and synthesis of novel compounds. As research in medicinal chemistry and materials science continues to evolve, the versatile nature of this compound will undoubtedly lead to the development of new therapeutic agents and advanced materials. Further research to fully elucidate its toxicological profile and explore its applications in diverse synthetic transformations will be of significant value to the scientific community.

References

-

Supplementary Information File. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Universitat de Barcelona. Retrieved from [Link]

- NIST. (n.d.). Benzene, 1-chloro-2-(chloromethyl)-.

- NIST. (n.d.). Benzene, 1-(chloromethyl)-2-methyl-.

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- U.S. Environmental Protection Agency. (1994). Method 8321: Nonvolatile Organic Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.

- SpectraBase. (n.d.). 4-[4-(chloromethyl)phenoxy]benzene - Optional[Vapor Phase IR] - Spectrum.

-

Cheméo. (n.d.). Chemical Properties of 1-(Chloromethyl)-4-phenoxybenzene (CAS 4039-92-3). Retrieved from [Link]

-

ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE. (n.d.). Inchem.org. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene on Newcrom R1 HPLC column. Retrieved from [Link]

- Fisher Scientific. (2025).

-

ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(chloromethyl)-2-phenoxybenzene (C13H11ClO). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of m-phenoxy-benzyl chloride. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, (Chloromethyl)phenoxybenzene. Retrieved from [Link]

-

Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 1-(chloromethyl)-2-phenoxybenzene. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

- Fisher Scientific. (n.d.).

-

PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. Retrieved from [Link]

-

ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

- Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.

-

DTIC. (n.d.). mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram. Retrieved from [Link]

-

Asian Publication Corporation. (n.d.). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Retrieved from [Link]

- SpectraBase. (n.d.). 1-(Chloromethyl)-2-(dichloromethyl)benzene - Optional[Vapor Phase IR] - Spectrum.

Sources

- 1. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [m.chemicalbook.com]

- 2. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]

- 3. PubChemLite - 1-(chloromethyl)-2-phenoxybenzene (C13H11ClO) [pubchemlite.lcsb.uni.lu]

- 4. prepchem.com [prepchem.com]

- 5. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. asianpubs.org [asianpubs.org]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(Chloromethyl)-2-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-2-phenoxybenzene, also known by its synonym 2-phenoxybenzyl chloride, is a substituted aromatic compound with the CAS number 5888-53-9.[1][2] Its chemical structure, featuring a reactive chloromethyl group ortho to a phenoxy substituent on a benzene ring, makes it a molecule of significant interest in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to the field of drug discovery and development. The strategic placement of the phenoxy and chloromethyl groups offers a unique combination of steric and electronic properties, making it a versatile building block for more complex molecular architectures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(Chloromethyl)-2-phenoxybenzene is fundamental for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various chemical transformations.

| Property | Value | Source |

| CAS Number | 5888-53-9 | [1][2] |

| Molecular Formula | C13H11ClO | [1] |

| Molecular Weight | 218.68 g/mol | [1] |

| Boiling Point | 172 °C at 16 mmHg | [1][3] |

| Density | 1.18 g/cm³ | [1][3] |

| Refractive Index | 1.5890 to 1.5930 | [1][3] |

| Synonyms | 2-Phenoxybenzyl Chloride, 2-(Chloromethyl)diphenyl Ether, Benzene, 1-(chloromethyl)-2-phenoxy- | [1] |

Synthesis and Mechanistic Considerations

A plausible synthetic approach, adapted from general chloromethylation procedures, is outlined below. It is crucial to note that this is a representative protocol and would require optimization for specific laboratory conditions.

Illustrative Synthetic Protocol: Chloromethylation of Diphenyl Ether

Materials:

-

Diphenyl ether

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet for an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Charge the flask with diphenyl ether and the anhydrous solvent. To this solution, add paraformaldehyde and anhydrous zinc chloride.

-

Reaction Initiation: While stirring, bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid dropwise.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 1-(chloromethyl)-2-phenoxybenzene by vacuum distillation or column chromatography on silica gel.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the Lewis acid catalyst with atmospheric moisture, which would deactivate it.

-

Lewis Acid Catalyst: Zinc chloride is a common Lewis acid for this transformation, as it polarizes the C=O bond of formaldehyde, facilitating the formation of the electrophilic species.

-

Acidic Conditions: The presence of a strong acid like HCl is necessary to protonate the formaldehyde-Lewis acid complex, leading to the formation of the highly reactive chloromethyl cation or its equivalent.

-

Aqueous Work-up: The aqueous work-up is designed to remove the water-soluble byproducts and the catalyst. The sodium bicarbonate wash is essential to neutralize the acid, preventing potential degradation of the product during concentration.

Caption: Illustrative workflow for the synthesis of 1-(Chloromethyl)-2-phenoxybenzene.

Reactivity and Applications in Drug Development

The primary site of reactivity in 1-(Chloromethyl)-2-phenoxybenzene is the benzylic chloride. The chloromethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

The phenoxy group at the ortho position can exert both steric and electronic influences on the reactivity of the chloromethyl group. Electronically, the oxygen atom can donate electron density to the aromatic ring through resonance, potentially stabilizing the transition state of a nucleophilic substitution reaction. Sterically, the bulky phenoxy group can hinder the approach of nucleophiles, which can be exploited to achieve regioselectivity in certain reactions.

While specific drugs derived directly from 1-(chloromethyl)-2-phenoxybenzene are not prominently documented, its structural motif is present in various biologically active molecules. For instance, the related compound phenoxybenzamine is an alpha-adrenergic antagonist used to treat hypertension.[4][5] Although phenoxybenzamine has a different overall structure, the presence of a substituted benzyl group highlights the potential for this class of compounds to interact with biological targets.[6]

The utility of 1-(Chloromethyl)-2-phenoxybenzene in drug development lies in its ability to act as a scaffold or an intermediate for the synthesis of compounds with desired pharmacological activities. For example, it can be used to introduce the 2-phenoxybenzyl moiety into a lead compound to modulate its properties, such as lipophilicity, metabolic stability, or binding affinity to a target protein.

Caption: Reactivity of 1-(Chloromethyl)-2-phenoxybenzene in nucleophilic substitution.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quality control of 1-(Chloromethyl)-2-phenoxybenzene. Given its chemical nature, chromatographic techniques coupled with mass spectrometry are well-suited for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Illustrative GC-MS Protocol:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent, such as dichloromethane or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.

-

Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) with a temperature gradient program to separate the components of the sample. An example temperature program could be: initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they are ionized (typically by electron ionization) and the resulting ions are separated by their mass-to-charge ratio in the mass spectrometer.

-

Data Analysis: Identify 1-(Chloromethyl)-2-phenoxybenzene by its retention time and the fragmentation pattern in its mass spectrum.

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or for monitoring reactions in solution, reverse-phase HPLC with UV detection is a suitable alternative.

Illustrative HPLC Protocol:

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol.

-

Chromatographic System: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol is typically used. For example, a linear gradient from 50% acetonitrile in water to 100% acetonitrile over 20 minutes.

-

Detection: Monitor the elution of the compound using a UV detector, typically at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

-

Quantification: Quantify the compound by comparing its peak area to a calibration curve generated from standards of known concentration.

Safety and Handling

1-(Chloromethyl)-2-phenoxybenzene is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage.[1] It may also be corrosive to metals.[1]

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(Chloromethyl)-2-phenoxybenzene is a valuable and reactive intermediate in organic synthesis. Its unique structural features make it a versatile building block for the construction of complex organic molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, reactivity, and safe handling is paramount for its effective utilization in the laboratory. This guide provides a foundational understanding for researchers and scientists working with this compound, enabling them to explore its full potential in their research endeavors.

References

- U.S. Environmental Protection Agency. Method 8321: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography-Thermospray-Mass Spectrometry (HPLC-TS-MS) or Ultraviolet (UV) Detection.

- Google Patents. Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

- Sigma-Aldrich.

- MedchemExpress.com.

- Google Patents. Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes.

- Japan International Cooper

- Fisher Scientific.

-

Inchem.org. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE. [Link]

- Fisher Scientific.

- Angene Chemical.

- ResearchGate. Independent synthesis of 1-(chloromethyl)

-

PubChemLite. 1-(chloromethyl)-2-phenoxybenzene (C13H11ClO). [Link]

- Royal Society of Chemistry. Analytical Methods.

- OPUS. Analytical Methods.

-

Cheméo. Chemical Properties of 1-(Chloromethyl)-4-phenoxybenzene (CAS 4039-92-3). [Link]

-

PubChem. 1,4-Bis(chloromethyl)-2-phenoxybenzene. [Link]

-

National Center for Biotechnology Information. Phenoxybenzamine - StatPearls. [Link]

- Journal of Biomedical Research & Environmental Sciences.

-

PubMed. Phenoxybenzamine. [Link]

-

PubChem. Phenoxybenzamine. [Link]

Sources

- 1. 1-(chloromethyl)-2-phenoxy-benzene price,buy 1-(chloromethyl)-2-phenoxy-benzene - chemicalbook [chemicalbook.com]

- 2. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]

- 3. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [m.chemicalbook.com]

- 4. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Characterization of 1-(Chloromethyl)-2-phenoxybenzene: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-(Chloromethyl)-2-phenoxybenzene (CAS No. 5888-53-9).[1][2] While experimental spectra for this specific compound are not widely available in public repositories, this document leverages extensive data from structurally analogous compounds and established spectroscopic principles to provide a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectral features of this molecule for identification, quality control, or mechanistic studies.

Molecular Structure and Spectroscopic Overview

1-(Chloromethyl)-2-phenoxybenzene possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a benzyl chloride moiety ortho-substituted with a phenoxy group. This arrangement influences the electronic environment of the aromatic protons and carbons, leading to predictable chemical shifts in NMR spectroscopy. The ether linkage and the alkyl halide bond will exhibit characteristic absorption bands in IR spectroscopy, while the overall structure will dictate a specific fragmentation pattern in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related compounds, we can predict the ¹H and ¹³C NMR spectra of 1-(Chloromethyl)-2-phenoxybenzene with a high degree of confidence.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the chloromethyl protons and the aromatic protons on both benzene rings. The ortho-substitution on one of the rings will lead to a more complex splitting pattern for its protons compared to the unsubstituted phenoxy ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 1-(Chloromethyl)-2-phenoxybenzene

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₂Cl | 4.6 - 4.8 | Singlet (s) | 2H | The methylene protons are adjacent to an electronegative chlorine atom and an aromatic ring, deshielding them. The absence of adjacent protons results in a singlet. |

| Aromatic H (unsubstituted phenoxy ring) | 6.9 - 7.4 | Multiplet (m) | 5H | These protons will appear in the typical aromatic region. The ortho, meta, and para protons will have slightly different chemical shifts, likely resulting in overlapping multiplets.[3] |

| Aromatic H (substituted ring) | 6.8 - 7.5 | Multiplet (m) | 4H | The protons on this ring are influenced by both the chloromethyl and phenoxy groups, leading to a complex and potentially overlapping multiplet pattern. |

Experimental Protocol: Acquiring ¹H NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 1-2 seconds.

-

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of two aromatic rings and the chloromethyl group will result in a total of 13 distinct carbon signals, assuming no accidental equivalence.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Chloromethyl)-2-phenoxybenzene

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₂Cl | 45 - 50 | The carbon of the chloromethyl group is attached to an electronegative chlorine atom, resulting in a downfield shift into the aliphatic region. |

| Quaternary C (C-O, substituted ring) | 155 - 160 | The carbon attached to the ether oxygen is significantly deshielded. |

| Quaternary C (C-CH₂Cl) | 135 - 140 | The carbon bearing the chloromethyl group will be deshielded. |

| Aromatic CH (substituted ring) | 115 - 130 | The chemical shifts of these carbons are influenced by the electronic effects of both substituents. |

| Quaternary C (C-O, unsubstituted ring) | 157 - 162 | This quaternary carbon is also deshielded due to its attachment to the ether oxygen. |

| Aromatic CH (unsubstituted ring) | 118 - 130 | These carbons will have chemical shifts typical for a monosubstituted benzene ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(Chloromethyl)-2-phenoxybenzene is expected to show characteristic absorption bands for the aromatic rings, the C-O-C ether linkage, and the C-Cl bond.

Table 3: Predicted IR Absorption Bands for 1-(Chloromethyl)-2-phenoxybenzene

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (aliphatic, -CH₂) | 2950 - 2850 | Medium | Stretching |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong | Stretching |

| C-O-C (ether) | 1250 - 1200 (asymmetric) 1050 - 1000 (symmetric) | Strong | Stretching |

| C-Cl | 800 - 600 | Strong | Stretching |

Experimental Protocol: Acquiring IR Spectra

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

ATR: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 1-(Chloromethyl)-2-phenoxybenzene is expected to show a molecular ion peak and several characteristic fragment ions. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.[5]

Predicted Fragmentation Pathway

The fragmentation of 1-(Chloromethyl)-2-phenoxybenzene is likely to be initiated by the loss of a chlorine radical or by cleavage of the ether linkage. The stability of the resulting carbocations will dictate the major fragmentation pathways.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 1-(Chloromethyl)-2-phenoxybenzene

| m/z | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 218/220 | [C₁₃H₁₁ClO]⁺ | Molecular ion (M⁺) with the characteristic 3:1 isotopic ratio for one chlorine atom. |

| 183 | [C₁₃H₁₁O]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 169 | [C₁₂H₉O]⁺ | Loss of a CH₂Cl radical. |

| 93 | [C₆H₅O]⁺ | Cleavage of the ether bond to form the phenoxy cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in the mass spectra of benzene derivatives. |

Visualization of Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for 1-(Chloromethyl)-2-phenoxybenzene.

Caption: Predicted EI-MS fragmentation of 1-(Chloromethyl)-2-phenoxybenzene.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms) is suitable.

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

-

-

Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the mass spectrum of this peak and compare the observed fragmentation pattern with the predicted pattern and spectral libraries.[6]

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of 1-(Chloromethyl)-2-phenoxybenzene. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. As with any predictive analysis, experimental verification is the ultimate standard for structural confirmation.

References

-

PubChemLite. 1-(chloromethyl)-2-phenoxybenzene (C13H11ClO). [Link]

-

NIST WebBook. Benzene, 1-(chloromethyl)-2-methoxy-. [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File. [Link]

-

The Royal Society of Chemistry. Supporting Information for -. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041855). [Link]

-

NIST WebBook. Benzene, 1-chloro-2-(chloromethyl)-. [Link]

-

NIST WebBook. Benzene, 1-(chloromethyl)-3-phenoxy-. [Link]

-

SpectraBase. 4-[4-(chloromethyl)phenoxy]benzene - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChem. 1-Chloro-2-(phenylethynyl)benzene. [Link]

- Google Patents. Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

-

ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... [Link]

-

PubChem. 1,4-Bis(chloromethyl)-2-phenoxybenzene. [Link]

-

NIST WebBook. Benzene, 1,4-bis(chloromethyl)-. [Link]

-

NIST WebBook. Silane, chloromethylphenyl-. [Link]

-

SpectraBase. 1-(Chloromethyl)-2-(dichloromethyl)benzene - Optional[Vapor Phase IR] - Spectrum. [Link]

-

SpectraBase. 1-(2-Chloroethoxy)-2-(phenylmethyl)benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Doc Brown's Chemistry. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr. [Link]

-

ResearchGate. Spectral data on UV absorption spectra of 1, 2, 5, 6 and 7. | Download Table. [Link]

-

Doc Brown's Chemistry. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram. [Link]

-

PubChem. 2,4-Dichloro-1-[4-(Chloromethyl)-2-Methoxyphenoxy]benzene. [Link]

-

ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

-

DTIC. mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]

-

ResearchGate. Mass spectrometry and liquid chromatography/mass spectrometry of some derivatives of 6‐(2‐chlorophenyl)‐1‐methyl‐7,8,9,10‐tetrahydro‐4H‐pyrido [4′,3′ ‐ 4,5]thieno [3,2‐f][7][8][9]. [Link]

-

Doc Brown's Chemistry. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram. [Link]

-

Glen Jackson - West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

-

P&S Chemicals. Product information, (Chloromethyl)phenoxybenzene. [Link]

-

NIST WebBook. Diphenyl ether. [Link]

-

NIST WebBook. Benzene, 1-(chloromethyl)-3-phenoxy-. [Link]

-

SpectraBase. Chlorobenzene - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. benchchem.com [benchchem.com]

- 7. 5888-53-9 CAS MSDS (1-(chloromethyl)-2-phenoxy-benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. PubChemLite - 1-(chloromethyl)-2-phenoxybenzene (C13H11ClO) [pubchemlite.lcsb.uni.lu]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(Chloromethyl)-2-phenoxybenzene

Abstract

This technical guide provides a comprehensive overview of 1-(chloromethyl)-2-phenoxybenzene (also known as 2-phenoxybenzyl chloride), a significant chemical intermediate. The document delineates its molecular structure, physicochemical properties, a detailed synthesis protocol, and thorough characterization data. Furthermore, it addresses critical safety and handling procedures essential for laboratory and industrial applications. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering both foundational knowledge and practical, field-proven insights into the chemistry of this compound.

Introduction

1-(Chloromethyl)-2-phenoxybenzene is a bifunctional organic molecule featuring a chloromethyl group and a phenoxy group attached to a benzene ring. This unique combination of a reactive benzylic halide and a diphenyl ether moiety makes it a versatile intermediate in organic synthesis. Its structural attributes allow for a variety of chemical transformations, rendering it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding the precise molecular architecture and chemical reactivity of this compound is paramount for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is the foundation of its chemical behavior. This section details the structural and physical characteristics of 1-(Chloromethyl)-2-phenoxybenzene.

Chemical Structure

The structure of 1-(Chloromethyl)-2-phenoxybenzene consists of a benzene ring substituted at the 1 and 2 positions with a chloromethyl (-CH₂Cl) group and a phenoxy (-O-C₆H₅) group, respectively.

Molecular Diagram: 1-(Chloromethyl)-2-phenoxybenzene

A 2D representation of the molecular structure of 1-(Chloromethyl)-2-phenoxybenzene.

Physicochemical Data

A summary of the key physicochemical properties of 1-(Chloromethyl)-2-phenoxybenzene is presented in the table below. This data is essential for designing reaction conditions, purification procedures, and for ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClO | [1] |

| Molecular Weight | 218.68 g/mol | [2] |

| CAS Number | 5888-53-9 | [2] |

| Appearance | Colorless to pale yellow liquid | Inferred from related compounds |

| Boiling Point | 172 °C at 16 mmHg | [3] |

| Density | 1.18 g/mL | [3] |

| Refractive Index | 1.5890 to 1.5930 | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and toluene. Insoluble in water. | Inferred from structural properties |

Synthesis of 1-(Chloromethyl)-2-phenoxybenzene

The synthesis of 1-(chloromethyl)-2-phenoxybenzene is typically achieved through a two-step process, starting from the commercially available 2-phenoxybenzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a chlorination reaction.

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis Workflow Diagram

The two-step synthesis of 1-(Chloromethyl)-2-phenoxybenzene from 2-phenoxybenzoic acid.

Experimental Protocols

Step 1: Synthesis of (2-Phenoxyphenyl)methanol

This protocol is adapted from a known procedure for the reduction of 2-phenoxybenzoic acid.

-

Materials:

-

2-Phenoxybenzoic acid (1.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Borane dimethyl sulfide complex (BH₃·SMe₂) (2.1 eq.)

-

10% Hydrochloric acid (aq.)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-phenoxybenzoic acid in anhydrous THF.

-

Cool the stirred solution to 0°C using an ice-water bath.

-

Slowly add borane dimethyl sulfide complex dropwise to the solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of 10% aqueous HCl at 0°C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (2-phenoxyphenyl)methanol.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of 1-(Chloromethyl)-2-phenoxybenzene

This protocol is a robust method adapted from the chlorination of benzylic alcohols using thionyl chloride.[4][5]

-

Materials:

-

(2-Phenoxyphenyl)methanol (1.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Thionyl chloride (SOCl₂) (1.1-1.2 eq.)

-

Crushed ice

-

Saturated sodium bicarbonate solution (aq.)

-

Brine

-

Anhydrous Magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (2-phenoxyphenyl)methanol in anhydrous DCM.

-

Cool the stirred solution to 0°C using an ice-water bath.

-

Add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of alcohol).

-

Slowly add thionyl chloride dropwise to the solution. Gas evolution (HCl, SO₂) will be observed.

-

After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess thionyl chloride.[4]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.[4]

-

Combine the organic layers and wash sequentially with cold saturated sodium bicarbonate solution and brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 1-(chloromethyl)-2-phenoxybenzene.

-

Spectroscopic Characterization

The identity and purity of 1-(chloromethyl)-2-phenoxybenzene are confirmed through various spectroscopic techniques. The following are the expected spectral data based on its structure and analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of δ 6.8-7.5 ppm. A key singlet for the methylene protons of the chloromethyl group (-CH₂Cl) is anticipated around δ 4.5-4.8 ppm.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for the aromatic carbons, typically in the range of δ 115-160 ppm. The carbon of the chloromethyl group is expected to appear around δ 45-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic, -CH₂Cl): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): ~1230-1270 cm⁻¹

-

C-Cl stretching: ~650-750 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Predicted Molecular Ion (M⁺): m/z ≈ 218.05 (for ³⁵Cl) and 220.05 (for ³⁷Cl), with an approximate isotopic ratio of 3:1.[1]

-

Predicted [M+H]⁺: m/z ≈ 219.06[1]

-

Common Fragmentation: A significant fragment is often observed corresponding to the loss of the chlorine atom, followed by the formation of the stable benzyl cation (m/z ≈ 183).

Safety and Handling

1-(Chloromethyl)-2-phenoxybenzene is a reactive chemical and should be handled with appropriate safety precautions. It is classified as a corrosive material.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

-

Handling:

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes.

-

It is a lachrymator (causes tearing).[7]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

-

-

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Conclusion

This technical guide has provided a detailed examination of 1-(chloromethyl)-2-phenoxybenzene, covering its molecular structure, physicochemical properties, synthesis, and characterization. The provided protocols offer a reliable pathway for its preparation in a laboratory setting. Adherence to the outlined safety procedures is crucial for the responsible handling of this versatile chemical intermediate. The information contained herein is intended to empower researchers and scientists to confidently and safely utilize this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). 1-(chloromethyl)-2-phenoxybenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Inchem. (n.d.). ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(chloromethyl)-2-phenoxybenzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

- Google Patents. (n.d.). EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative.

-

PrepChem. (n.d.). Synthesis of m-phenoxy-benzyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for - L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-(Chloromethyl)-4-phenoxybenzene (CAS 4039-92-3). Retrieved from [Link]

-

YouTube. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

Sources

- 1. 1,4-Bis(chloromethyl)-2-phenoxybenzene | C14H12Cl2O | CID 85961154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]

- 3. 1-(chloromethyl)-2-phenoxy-benzene CAS#: 5888-53-9 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [chemicalsafety.ilo.org]

An In-depth Technical Guide on the Solubility and Stability of 1-(Chloromethyl)-2-phenoxybenzene

Preamble: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

1-(Chloromethyl)-2-phenoxybenzene is a molecule of significant interest in synthetic organic chemistry, often serving as a crucial intermediate in the construction of more complex molecular architectures, including those with potential pharmaceutical applications.[1][2] Its utility is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse environmental conditions. A thorough understanding of these characteristics is paramount for optimizing reaction conditions, developing robust purification strategies, ensuring adequate shelf-life of intermediates, and ultimately, for the successful progression of drug discovery and development programs.[3]

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-(Chloromethyl)-2-phenoxybenzene. Moving beyond a mere recitation of data, this document, grounded in the principles of experimental design and scientific integrity, offers actionable protocols and elucidates the causal reasoning behind methodological choices. It is designed to empower researchers to generate reliable and reproducible data, thereby creating a self-validating system for the physicochemical assessment of this and similar compounds.

Part 1: Solubility Profile of 1-(Chloromethyl)-2-phenoxybenzene

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and its processability in chemical synthesis. For 1-(Chloromethyl)-2-phenoxybenzene, its solubility dictates the choice of reaction media, crystallization solvents, and chromatographic purification systems. While specific experimental data for this compound is not extensively published, its structure—a moderately non-polar aromatic ether with a reactive chloromethyl group—suggests good solubility in common organic solvents and poor solubility in aqueous media.[4]

Theoretical Considerations and Solvent Selection Rationale

The principle of "like dissolves like" provides a foundational basis for solvent selection. The phenoxybenzene moiety imparts significant non-polar character, while the chloromethyl group introduces a degree of polarity. Therefore, a spectrum of solvents with varying polarities should be investigated.

-

Non-Polar Solvents (e.g., Toluene, Hexanes): Expected to readily dissolve the compound due to favorable van der Waals interactions with the aromatic rings.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): Anticipated to be effective solvents, capable of interacting with both the non-polar and polar regions of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected, although the potential for solvolysis (reaction with the solvent) of the reactive chloromethyl group must be considered, especially at elevated temperatures.

-

Aqueous Systems (e.g., Water, Buffered Solutions): Very low solubility is predicted due to the hydrophobic nature of the molecule.[5] However, determining the precise aqueous solubility is crucial for understanding its environmental fate and for developing aqueous-based reaction work-ups.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the equilibrium solubility of 1-(Chloromethyl)-2-phenoxybenzene using the shake-flask method, a gold-standard technique.

Objective: To determine the saturation concentration of 1-(Chloromethyl)-2-phenoxybenzene in a panel of selected solvents at a controlled temperature.

Materials:

-

1-(Chloromethyl)-2-phenoxybenzene (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).[6]

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of 1-(Chloromethyl)-2-phenoxybenzene to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-